molecular formula C21H24ClF2N3O2 B2723374 1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 2034333-90-7

1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2723374
CAS No.: 2034333-90-7
M. Wt: 423.89
InChI Key: YRDXPWXXUWRPNT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H24ClF2N3O2 and its molecular weight is 423.89. The purity is usually 95%.
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Biological Activity

The compound 1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • 4-Chlorophenyl group : Known for its influence on biological activity through electronic effects.
  • Cyclopentanecarboxamide : A cyclic structure that contributes to the overall stability and lipophilicity of the compound.
  • 1,2,4-Oxadiazol moiety : This heterocyclic component is associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Molecular Formula

The molecular formula of this compound is C19H22ClF2N3OC_{19}H_{22}ClF_2N_3O.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole, similar to the subject compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings demonstrate strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific activity of our compound has yet to be fully characterized, but its structural similarities suggest potential efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Oxadiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . The inhibition potency is often measured using IC50 values. For example, related compounds have demonstrated IC50 values in the low micromolar range (e.g., 0.63–6.28 µM) against AChE .

Study 1: Synthesis and Characterization

In a recent study involving the synthesis of oxadiazole derivatives, researchers utilized techniques such as NMR and IR spectroscopy to confirm the structure of synthesized compounds. They evaluated their biological activities through various assays, revealing promising antibacterial and enzyme inhibitory effects .

Study 2: Pharmacological Evaluation

Another study focused on evaluating the pharmacological potential of oxadiazole derivatives showed that these compounds could serve as effective urease inhibitors. The synthesized compounds exhibited strong inhibitory activity with IC50 values significantly lower than standard reference drugs .

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiNot specified
AntibacterialBacillus subtilisNot specified
AChE InhibitionHuman AChE0.63 - 6.28
Urease InhibitionUrease from Canavalia ensiformis1.13 - 6.28

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClF2N3O2/c22-16-5-3-15(4-6-16)20(9-1-2-10-20)19(28)25-13-17-26-18(27-29-17)14-7-11-21(23,24)12-8-14/h3-6,14H,1-2,7-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXPWXXUWRPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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